6-Cyclobutylpyrimidin-4-amine

Overview

Description

Molecular Structure Analysis

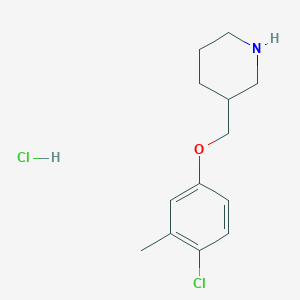

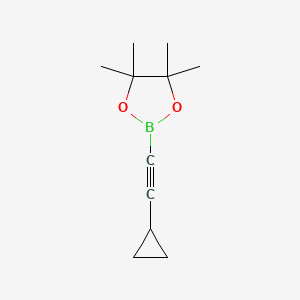

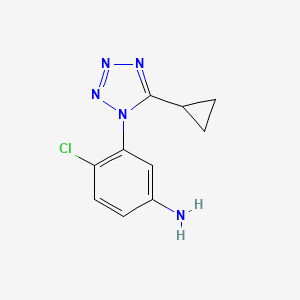

The molecular structure of 6-Cyclobutylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a cyclobutyl group attached to it . The exact three-dimensional structure and conformation would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Chemistry and Synthesis

The synthesis of highly functionalized heterocycles utilizing polyhalogenated nitrobutadienes as building blocks demonstrates the utility of pyrimidine derivatives in constructing complex organic molecules. These derivatives serve as key intermediates for creating enamines, amides, and various heterocyclic compounds, highlighting the versatility of pyrimidine chemistry in organic synthesis (Zapol’skii et al., 2012).

Crystal Structure Analysis

The crystal structure of cyprodinil, an anilinopyrimidine fungicide, underscores the significance of pyrimidine derivatives in understanding molecular interactions and designing agrochemical compounds. The study of its molecular geometry and intermolecular interactions provides insight into the compound's stability and potential interactions in biological systems (Jeon et al., 2015).

Pharmacological Applications

Pyrimidine derivatives have been evaluated for their antihypertensive properties, with specific compounds showing the ability to lower blood pressure to normotensive levels in animal models. This research highlights the potential of pyrimidine-based compounds in developing new antihypertensive therapies (Bennett et al., 1981).

Antimicrobial and Antitrypanosomal Activities

Studies on polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, derived from pyrimidine chemistry, have demonstrated significant antimicrobial activities, offering a foundation for the development of new antimicrobial agents. Such research is crucial for addressing the growing concern of antimicrobial resistance (Hafez et al., 2015).

Anticancer Activity

The synthesis and evaluation of 4-aryl-N-phenylpyrimidin-2-amines for their anti-cancer activity, particularly against non-small cell lung carcinoma (NSCLC) cells, signify the importance of pyrimidine derivatives in cancer research. Identifying compounds with potent anticancer activity and favorable physicochemical properties could lead to the development of new therapeutic agents (Toviwek et al., 2017).

Safety and Hazards

properties

IUPAC Name |

6-cyclobutylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTNHZLUPQZAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)

![Methyl (2S,4S)-4-[(3-methylbutanoyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487980.png)

![3-{[(3-Bromobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1487981.png)